molecular formula C20H16N4O2S2 B2375668 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 876715-02-5

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2375668
CAS No.: 876715-02-5
M. Wt: 408.49
InChI Key: XDIJUHJBCOXKKY-UHFFFAOYSA-N
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Description

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of benzimidazole, furan, and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the furan and thienopyrimidine groups through a series of condensation and cyclization reactions. Specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres, are often required to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
  • 2-(1H-benzimidazol-2-ylthio)benzene
  • 2-(1H-benzimidazol-2-ylselanyl)benzene

Uniqueness

Compared to similar compounds, 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and structural motifs

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-12-9-14-18(28-12)23-20(24(19(14)25)10-13-5-4-8-26-13)27-11-17-21-15-6-2-3-7-16(15)22-17/h2-9H,10-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJUHJBCOXKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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